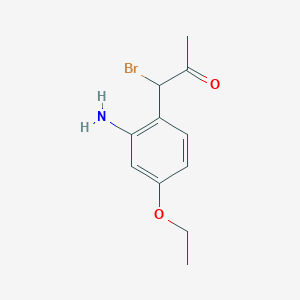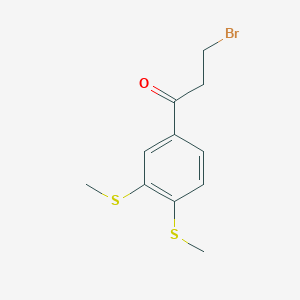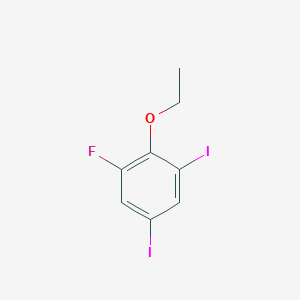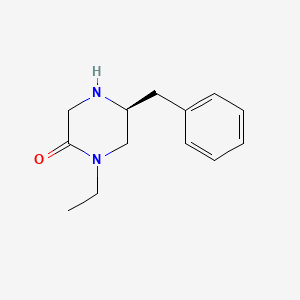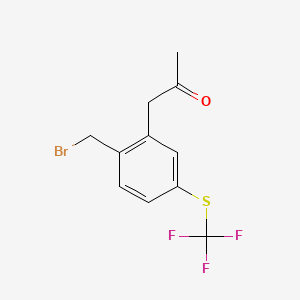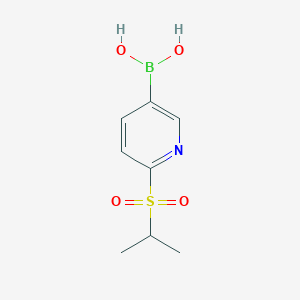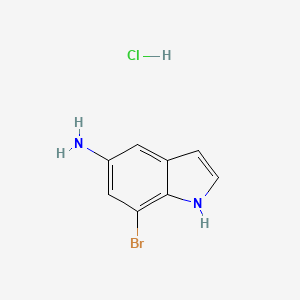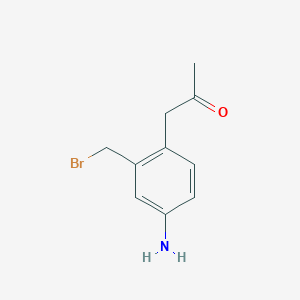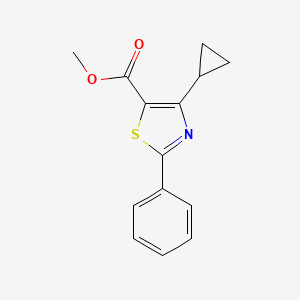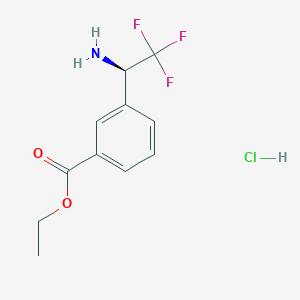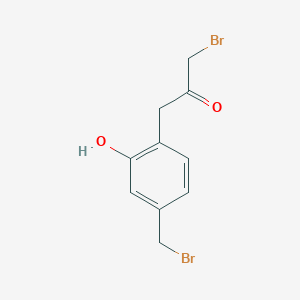
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves the introduction of fluorine atoms onto a benzene ring through electrophilic aromatic substitution reactions. One common method includes the reaction of a difluoromethoxybenzene derivative with a trifluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes halogenation, methoxylation, and thiolation steps, each requiring specific reaction conditions to achieve high yields and purity. The final product is purified through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or a simpler alkylthio group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alkylthio derivatives.
Substitution: Amino or alkoxy-substituted benzene derivatives.
Applications De Recherche Scientifique
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Industry: Used in the production of specialty chemicals and materials with specific fluorinated functionalities.
Mécanisme D'action
The mechanism by which 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Difluoro-4-methoxybenzene
- 1,2-Difluoro-4-(trifluoromethylthio)benzene
- 1,2-Difluoro-4-difluoromethoxybenzene
Uniqueness
1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to the combination of difluoromethoxy and trifluoromethylthio groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The presence of multiple fluorine atoms also enhances its chemical stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H3F7OS |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-4,5-difluoro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3F7OS/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H |
Clé InChI |
OBRMDVIEDYMAHN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)SC(F)(F)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-methyl 2-ethoxy-3-((2'-(N'-(ethoxycarbonyloxy)carbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate](/img/structure/B14046373.png)
